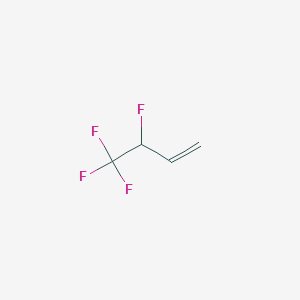
(3S)-3-isocyanatooxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-isocyanatooxolan-2-one: is a chemical compound with a unique structure that includes an isocyanate group attached to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-isocyanatooxolan-2-one typically involves the reaction of oxolan-2-one derivatives with isocyanate reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the oxolan-2-one derivative is treated with an isocyanate source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-isocyanatooxolan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of various adducts.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Base catalysts, such as tertiary amines or metal catalysts, are often used to enhance the reaction rate and selectivity.
Solvents: Organic solvents, such as dichloromethane or toluene, are commonly used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from the reactions of this compound include urea derivatives, carbamates, and polyurethanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S)-3-isocyanatooxolan-2-one is used as a building block for the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of urea and carbamate derivatives.
Biology: In biological research, this compound is studied for its potential as a cross-linking agent in protein modification. Its ability to form stable urea linkages with amino groups in proteins makes it useful for creating protein conjugates and studying protein interactions.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its reactivity with biological molecules allows for the targeted delivery of therapeutic agents to specific tissues or cells.
Industry: In industry, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers. Its unique reactivity profile makes it a valuable component in the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of (3S)-3-isocyanatooxolan-2-one involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with amino or hydroxyl groups in target molecules, forming urea or carbamate linkages. This reactivity is exploited in various applications, such as cross-linking proteins or forming polymer networks.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups, such as amino and hydroxyl groups. The pathways involved in its reactivity include nucleophilic addition and substitution reactions, which result in the formation of stable covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
(3S)-3-isocyanatooxolan-2-one: can be compared with other isocyanate-containing compounds, such as methyl isocyanate and phenyl isocyanate.
Oxolan-2-one derivatives: Compounds like oxolan-2-one and its substituted derivatives share structural similarities with this compound.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an isocyanate group and an oxolan-2-one ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C5H5NO3 |
|---|---|
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
(3S)-3-isocyanatooxolan-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-6-4-1-2-9-5(4)8/h4H,1-2H2/t4-/m0/s1 |
Clé InChI |
UPVFLZAJJGFECS-BYPYZUCNSA-N |
SMILES isomérique |
C1COC(=O)[C@H]1N=C=O |
SMILES canonique |
C1COC(=O)C1N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



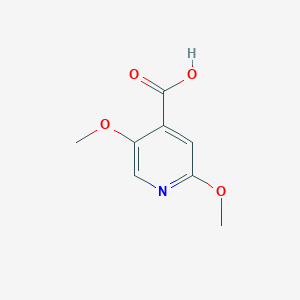
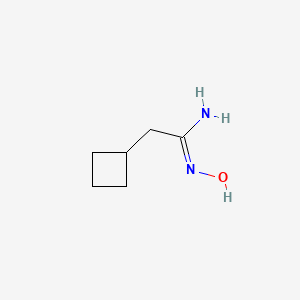
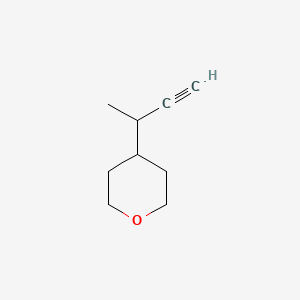
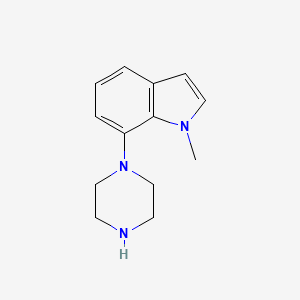
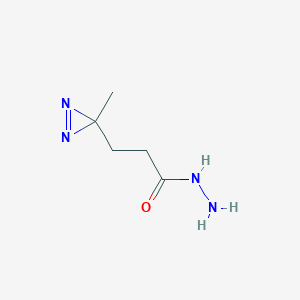
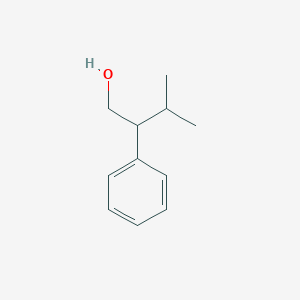
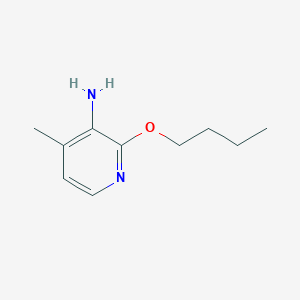

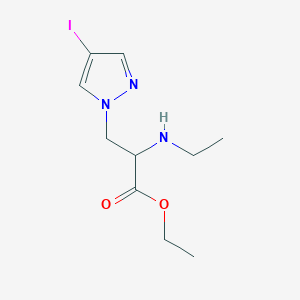
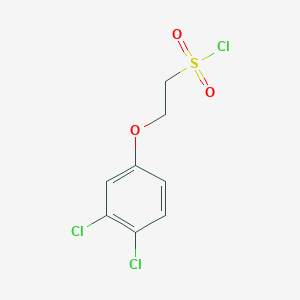
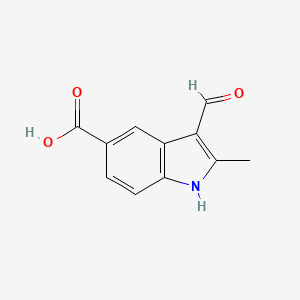
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
